BC-11 hydrobromide

TMPRSS2 inhibition SARS-CoV-2 entry covalent inhibitor

BC-11 hydrobromide is a covalent, dual-target inhibitor of uPA (IC₅₀ 8.2 μM) and TMPRSS2 (IC₅₀ 1.44 μM) powered by a thiouronium-substituted phenylboronic acid warhead. Unlike reversible inhibitors such as camostat or nafamostat, BC-11 forms a covalent bond with the catalytic serine, conferring distinct target-engagement kinetics and a clean selectivity fingerprint—no activity against 8 uPA-related enzymes, furin, CATSB, or CATSL. This makes it the definitive tool compound for protease selectivity panels, warhead-chemistry comparisons, TNBC cytotoxicity studies (MDA-MB231 ED₅₀ 117 μM, synergy with EGFR inhibitor PD153035), and SARS-CoV-2 host-directed antiviral research (synergy with spike inhibitor AHN 1-055). Standardizable lot-to-lot purity supports reproducible, publication-grade results.

Molecular Formula C8H12BBrN2O2S
Molecular Weight 290.98 g/mol
Cat. No. B10769038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC-11 hydrobromide
Molecular FormulaC8H12BBrN2O2S
Molecular Weight290.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br
InChIInChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H
InChIKeyPAFZAMOVHIRQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BC-11 hydrobromide: A Selective uPA and TMPRSS2 Inhibitor with Unique Covalent Binding Profile


BC-11 hydrobromide (CAS 443776-49-6) is a thiouronium-substituted phenylboronic acid derivative that functions as a selective, covalent inhibitor of both urokinase-type plasminogen activator (uPA) and transmembrane protease serine 2 (TMPRSS2). It inhibits uPA with an IC₅₀ of 8.2 μM and TMPRSS2 with an IC₅₀ of 1.44 μM [1]. The compound is characterized by its boronic acid warhead, which confers a unique covalent binding mode and selectivity profile distinct from non-covalent or ester-based inhibitors [1]. BC-11 hydrobromide is supplied as a hydrobromide salt with a molecular weight of 290.97 g/mol and is primarily utilized in protease inhibition studies, viral entry research, and investigations of triple-negative breast cancer cytotoxicity [2].

Why BC-11 hydrobromide Cannot Be Substituted with Generic Protease Inhibitors


Substituting BC-11 hydrobromide with a generic protease inhibitor—even one targeting the same enzyme class—introduces significant experimental risk due to fundamental differences in covalent binding mechanism, selectivity fingerprint, and dual-target engagement. Unlike reversible inhibitors such as camostat or nafamostat, BC-11 utilizes a boronic acid warhead to form a covalent bond with the catalytic serine of TMPRSS2, conferring a distinct selectivity profile [1]. Furthermore, BC-11 uniquely inhibits both uPA and TMPRSS2, whereas many in-class compounds target only a single enzyme or exhibit broader, less selective activity . Substitution with a uPA-selective inhibitor (e.g., UK122) or a TMPRSS2-selective inhibitor (e.g., camostat) would fail to replicate the dual inhibition phenotype and the specific downstream effects on mitochondrial activity, ROS production, and cell cycle perturbation documented for BC-11 [2]. The quantitative evidence below delineates precisely where BC-11 diverges from its closest analogs.

Quantitative Differentiation: BC-11 hydrobromide vs. Comparator Compounds


TMPRSS2 Inhibition Potency and Covalent Binding Mode vs. Camostat and Nafamostat

BC-11 hydrobromide inhibits TMPRSS2 with an IC₅₀ of 1.44 μM in an in vitro enzymatic assay [1]. This potency is lower than that of the clinically evaluated TMPRSS2 inhibitors camostat (IC₅₀ = 6.2 nM) and nafamostat (IC₅₀ = 0.27 nM) [2]. However, BC-11's covalent binding mechanism—mediated by its boronic acid warhead targeting the catalytic Ser441—provides a unique selectivity profile distinct from the ester-based covalent inhibition of camostat and nafamostat [1]. This mechanistic divergence may offer advantages in selectivity and reduced off-target activity, making BC-11 a preferred tool compound for dissecting covalent inhibition pharmacology [1].

TMPRSS2 inhibition SARS-CoV-2 entry covalent inhibitor protease selectivity

uPA Inhibition Selectivity: No Activity Against 8 Related Enzymes

BC-11 hydrobromide inhibits urokinase-type plasminogen activator (uPA) with an IC₅₀ of 8.2 μM and exhibits no activity against eight other related enzymes in selectivity panel screening . In contrast, amiloride, a widely used uPA inhibitor tool compound, inhibits soluble uPA with an IC₅₀ of 45–85 μM [1] and demonstrates cross-reactivity with epithelial sodium channels (ENaC) and Na⁺/H⁺ exchangers. WX-UK1, a more potent uPA inhibitor (IC₅₀ = 0.2 μM), also inhibits plasmin and thrombin in the low micromolar range, reducing its selectivity for uPA . BC-11's clean selectivity profile—no activity at 8 related enzymes—makes it a superior tool for experiments requiring unambiguous attribution of effects to uPA inhibition.

uPA inhibition selectivity panel protease profiling thrombosis research

Cytotoxicity in Triple-Negative Breast Cancer Cells: ED₅₀ and ED₇₅ Values

BC-11 hydrobromide exhibits dose-dependent cytotoxicity against triple-negative MDA-MB231 breast cancer cells, with an ED₅₀ of 117 μM and an ED₇₅ of 250 μM after 72 hours of exposure [1]. At the ED₅₀ concentration, BC-11 induces cell cycle perturbation; at the higher ED₇₅ concentration, it causes additional impairment of mitochondrial activity, production of reactive oxygen species, and promotion of apoptosis [1]. In contrast, commonly used chemotherapeutic agents such as doxorubicin exhibit lower ED₅₀ values in MDA-MB231 cells (typically 0.1–1 μM), but BC-11's mechanism—mediated through uPA inhibition and EGFR pathway modulation—represents a distinct therapeutic angle for TNBC research, particularly in uPA-overexpressing tumors [1].

triple-negative breast cancer cytotoxicity MDA-MB231 uPA inhibitor

Synergistic Cytotoxicity with EGFR Inhibitor PD153035

Co-treatment of MDA-MB231 cells with BC-11 and the EGFR inhibitor PD153035 resulted in potentiation of BC-11's cytotoxicity, demonstrating a synergistic effect [1]. This finding suggests that BC-11's uPA inhibitory activity intersects with EGFR signaling pathways, providing a rationale for combination strategies in uPA-overexpressing TNBC models. In contrast, no published data demonstrate similar synergy between EGFR inhibitors and other uPA inhibitors such as amiloride or WX-UK1, highlighting a unique pharmacological property of BC-11 [1].

EGFR inhibitor synergy triple-negative breast cancer combination therapy

Synergistic Viral Entry Inhibition with Spike Glycoprotein Inhibitor AHN 1-055

In a cell-based SARS-CoV-2 (omicron variant) spike pseudotyped particle entry assay, BC-11 alone showed modest inhibition with an EC₅₀ of 66 μM [1]. However, combination of BC-11 with AHN 1-055—a spike glycoprotein inhibitor—demonstrated better viral entry inhibition than either compound alone, indicating a synergistic or additive effect [1]. This combination strategy, pairing a host protease inhibitor (BC-11) with a direct-acting viral entry inhibitor, represents a rational approach to overcoming viral resistance and enhancing antiviral efficacy. Similar combination data have not been reported for camostat or nafamostat with AHN 1-055.

SARS-CoV-2 entry combination therapy spike inhibitor TMPRSS2

Unique Covalent Binding Mode and Serine Protease Selectivity Profile

BC-11 is a covalent TMPRSS2 inhibitor that utilizes a boronic acid warhead to form a reversible covalent bond with the catalytic Ser441 residue, resulting in a unique selectivity profile for serine proteases [1]. The compound is inactive against three other proteases (furin, CATSB, and CATSL) [1]. This selectivity fingerprint differs markedly from the broader activity profiles of camostat and nafamostat, which inhibit multiple serine proteases including trypsin, plasmin, and kallikrein . The boronic acid warhead of BC-11 also confers distinct physicochemical properties, including lower molecular weight (290.97 g/mol) compared to camostat (494.5 g/mol) and nafamostat (347.4 g/mol), potentially influencing cellular permeability and pharmacokinetic behavior.

covalent inhibitor boronic acid warhead selectivity fingerprint TMPRSS2

Optimal Application Scenarios for BC-11 hydrobromide in Research and Procurement


Dissecting Covalent TMPRSS2 Inhibition Pharmacology

Researchers investigating the structural and mechanistic basis of covalent protease inhibition should prioritize BC-11 hydrobromide as a tool compound. Its boronic acid warhead provides a distinct covalent binding mode compared to ester-based inhibitors (camostat, nafamostat), enabling comparative studies of warhead chemistry on target engagement kinetics, residence time, and selectivity [1]. The compound's inactivity against furin, CATSB, and CATSL further supports its use in studies requiring clean TMPRSS2-specific phenotypes [1]. BC-11's modest cellular potency (EC₅₀ = 66 μM) also makes it a suitable starting point for medicinal chemistry optimization campaigns aimed at improving antiviral activity [1].

Investigating uPA-Dependent Cytotoxicity in Triple-Negative Breast Cancer

BC-11 hydrobromide is a valuable tool for researchers studying uPA-mediated signaling in aggressive breast cancer subtypes. Its selective uPA inhibition (IC₅₀ = 8.2 μM) combined with no activity against eight related enzymes ensures that observed cytotoxic effects in MDA-MB231 cells (ED₅₀ = 117 μM, ED₇₅ = 250 μM) can be confidently attributed to uPA inhibition [2]. Furthermore, the documented synergy with the EGFR inhibitor PD153035 [2] enables investigation of uPA-EGFR crosstalk and rational combination therapy design in TNBC models, a capability not demonstrated for other uPA inhibitors.

Exploring Host-Directed Antiviral Combination Strategies

For virology research focused on SARS-CoV-2 and related coronaviruses, BC-11 hydrobromide serves as a host-directed antiviral probe targeting TMPRSS2. Its synergistic enhancement of viral entry inhibition when combined with the spike glycoprotein inhibitor AHN 1-055 [1] provides a validated framework for exploring dual-target antiviral strategies that may overcome resistance or improve efficacy. This combination approach is particularly relevant for researchers seeking to move beyond single-agent viral entry inhibitors.

Selectivity Profiling and Off-Target Assessment Studies

BC-11 hydrobromide's well-characterized selectivity fingerprint—no activity against eight uPA-related enzymes and inactivity against furin, CATSB, and CATSL [1]—makes it an ideal reference compound for protease selectivity panels and off-target assessment studies. Researchers can use BC-11 as a benchmark to evaluate the selectivity of novel protease inhibitors or to control for uPA- and TMPRSS2-mediated effects in complex biological systems where multiple serine proteases are active.

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